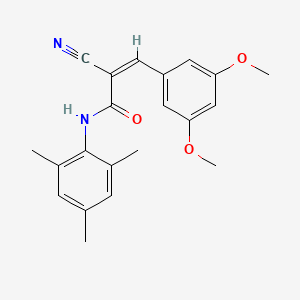

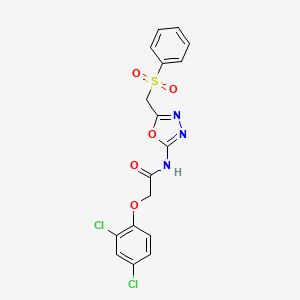

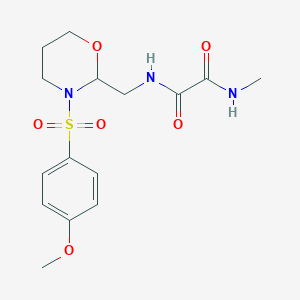

2-(2,4-二氯苯氧基)-N-(5-((苯磺酰基)甲基)-1,3,4-恶二唑-2-基)乙酰胺

货号 B2391263

CAS 编号:

923482-20-6

分子量: 442.27

InChI 键: MANKIOALGMKBMU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a member of the phenoxy family of herbicides . It is used as a model herbicide in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs), which are nanocarrier-based formulations designed to improve the use efficiency and reduce the off-target effects of pesticides .

Synthesis Analysis

The compound is synthesized using a modified co-precipitation method without heating, aging, organic solvents, and inert gas . The process results in high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges .Molecular Structure Analysis

The molecular structure of this compound is similar to that of 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known herbicide . The molecular formula of 2,4-D is C8H6Cl2O3, and it has a molar mass of 221.0 g/mol .Chemical Reactions Analysis

The compound is part of a controlled release formulation of pesticides, which reduces the volatilization and leaching risks . The release rates of the compound were found to be in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion .科学研究应用

- In low-DOC waters, reaction with hydroxyl radicals (•OH) prevails. For Tric(-), direct photolysis is more important, but triplet-sensitized transformation can yield 28DCDD and 27DCDD, contributing to dioxin formation in deep waters .

- Researchers have explored using triclosan for controlled release formulations of pesticides. These formulations reduce volatilization and leaching risks, improving the efficiency of pesticide application .

- Triclosan’s molecular structure mimics natural auxin. As a synthetic herbicide, it selectively targets dicotyledonous plants (broadleaf plants) without affecting monocots (grasses). Understanding its mode of action helps enhance weed control strategies .

Environmental Photochemistry

Controlled Release Formulations

Herbicide Mode of Action

作用机制

未来方向

属性

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O5S/c18-11-6-7-14(13(19)8-11)26-9-15(23)20-17-22-21-16(27-17)10-28(24,25)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANKIOALGMKBMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![Methyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2391185.png)

![3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2391188.png)

![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2391189.png)

![1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane](/img/structure/B2391193.png)

![N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2391194.png)

![N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2391197.png)